1,2,4-Trichlorobutane
Overview
Description
1,2,4-Trichlorobutane is a chemical compound with the molecular formula C4H7Cl3 . It has an average mass of 161.457 Da and a monoisotopic mass of 159.961334 Da .
Synthesis Analysis
The synthesis of 1,2,4-Trichlorobutane or similar compounds often involves free-radical chain reactions. For instance, the synthesis of a mixture of dichlorobutane isomers starts with 1,1’azobis(cyclohexanenitrile), also known as ABCN; sulfuryl chloride; and 1-chlorobutane . The process involves initiation, propagation, and termination steps .Molecular Structure Analysis
The molecular structure of 1,2,4-Trichlorobutane consists of 4 carbon atoms, 7 hydrogen atoms, and 3 chlorine atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
1,2,4-Trichlorobutane has an average mass of 161.457 Da and a monoisotopic mass of 159.961334 Da . More detailed physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications
Radiolysis and Product Formation
- Research into the radiolysis of aliphatic chlorohydrocarbons, including 1,2,4-trichlorobutane, has shown that gamma-irradiation in an oxygen-free atmosphere leads to various products. For example, the study by Szymański et al. (1986) identified HCI, CH3CI, 1-chlorobutane, and isomers of dichlorobutane and trichlorobutane among the radiolysis products (Szymański, Mietańska, & Kowal, 1986).
Environmental Impact and Degradation
- The degradation pathways and mechanisms of 1,2,4-trichlorobutane have been a subject of study due to its persistence and toxicity in the environment. Zhou et al. (2022) developed a system combining photocatalysis and biodegradation, achieving a removal rate of 68.01% for 1,2,4-TrCB, demonstrating its potential for efficient degradation in ecological settings (Zhou et al., 2022).
Electrochemical Behavior
- Pritts and Peters (1995) investigated the electrochemical reduction of compounds including 1,4-dichlorobutane, leading to products like cyclobutane, n-butane, and dichlorobutane. While this study doesn't focus solely on 1,2,4-trichlorobutane, it offers insights into the electrochemical properties of related compounds (Pritts & Peters, 1995).
Synthesis and Chemical Reactions
- Research has also been conducted on the synthesis of related compounds like 1,1-dichlorosilylcyclopentane, with studies detailing the behavior of 1,4-dichlorobutane in direct synthesis. The work of Petrov, Smetankina, and Nikishin (1958) exemplifies this area of research (Petrov, Smetankina, & Nikishin, 1958).
Refractive Indices and Properties
- The refractive index data for mixtures involving compounds like 1,4-dichlorobutane, as studied by Drăgoescu (2015), can provide insights into the physical properties of related chloroalkanes, including 1,2,4-trichlorobutane (Drăgoescu, 2015).
Ion-Transfer Voltammetry
- Studies like those by Katano, Tatsumi, and Senda (2004) on ion-transfer voltammetry at interfaces involving 1,4-dichlorobutane can help understand the electrochemical behavior of similar compounds, including 1,2,4-trichlorobutane (Katano, Tatsumi, & Senda, 2004).
Coating and Polymer Applications
- The use of chlorobutanes, including 1,2,4-trichlorobutane, in coatings and polymer applications has also been explored. For example, Rakhimov and Bogdanova (2019) studied copolymerization for coatings, demonstrating potential industrial applications (Rakhimov & Bogdanova, 2019).
Safety And Hazards
properties
IUPAC Name |
1,2,4-trichlorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c5-2-1-4(7)3-6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHRAXKAGNHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939163 | |
Record name | 1,2,4-Trichlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trichlorobutane | |
CAS RN |
1790-22-3 | |
Record name | 1,2,4-Trichlorobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001790223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Trichlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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